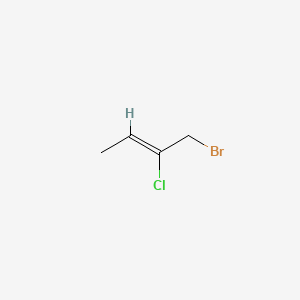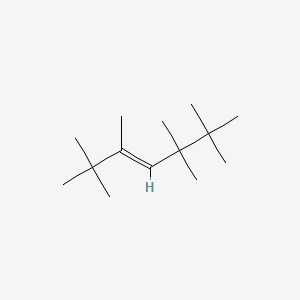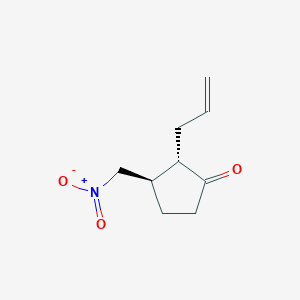
(2S,3R)-3-(Nitromethyl)-2-(prop-2-en-1-yl)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-3-(Nitromethyl)-2-(prop-2-en-1-yl)cyclopentan-1-one is a chiral compound with a unique structure that includes a nitromethyl group and a prop-2-en-1-yl group attached to a cyclopentanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(Nitromethyl)-2-(prop-2-en-1-yl)cyclopentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone, nitromethane, and allyl bromide.
Formation of Intermediate: The first step involves the alkylation of cyclopentanone with allyl bromide in the presence of a base such as potassium carbonate to form 2-(prop-2-en-1-yl)cyclopentanone.
Nitration: The next step is the nitration of 2-(prop-2-en-1-yl)cyclopentanone with nitromethane in the presence of a base such as sodium ethoxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-3-(Nitromethyl)-2-(prop-2-en-1-yl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form a nitro group.
Reduction: The nitromethyl group can be reduced to form an amine group.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of (2S,3R)-3-(Nitro)-2-(prop-2-en-1-yl)cyclopentan-1-one.
Reduction: Formation of (2S,3R)-3-(Aminomethyl)-2-(prop-2-en-1-yl)cyclopentan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: (2S,3R)-3-(Nitromethyl)-2-(prop-2-en-1-yl)cyclopentan-1-one can be used as a building block in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.
Medicine
Drug Development:
Industry
- Materials Science
Propiedades
Número CAS |
52986-39-7 |
|---|---|
Fórmula molecular |
C9H13NO3 |
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
(2S,3R)-3-(nitromethyl)-2-prop-2-enylcyclopentan-1-one |
InChI |
InChI=1S/C9H13NO3/c1-2-3-8-7(6-10(12)13)4-5-9(8)11/h2,7-8H,1,3-6H2/t7-,8-/m0/s1 |
Clave InChI |
LXJPVOSSADUOMI-YUMQZZPRSA-N |
SMILES isomérico |
C=CC[C@H]1[C@@H](CCC1=O)C[N+](=O)[O-] |
SMILES canónico |
C=CCC1C(CCC1=O)C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


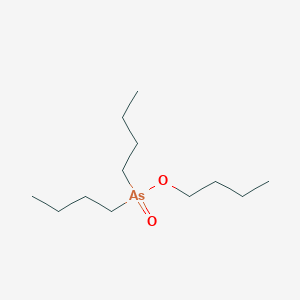
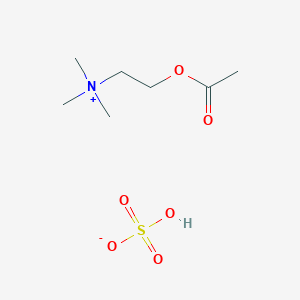
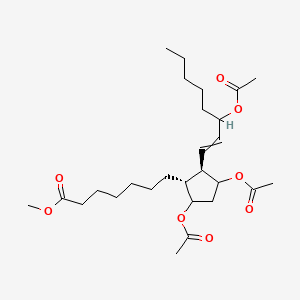
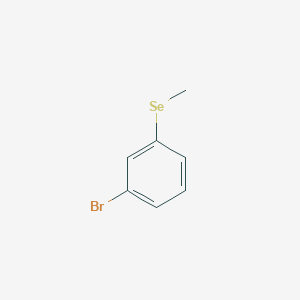
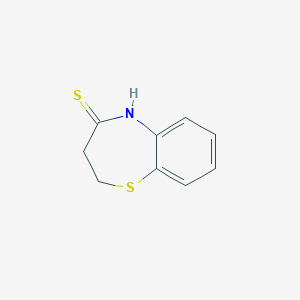
![1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene](/img/structure/B14632573.png)
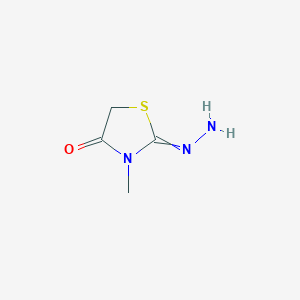
![3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14632585.png)
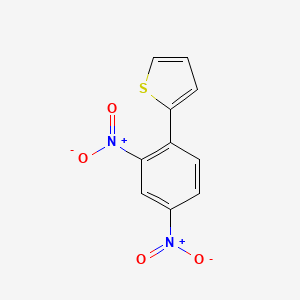
![4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate](/img/structure/B14632596.png)
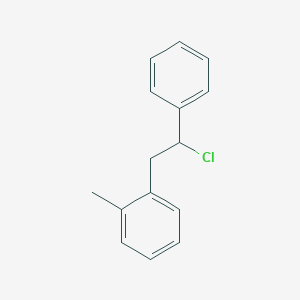
![[1-(2-Azidophenyl)ethylidene]hydrazine](/img/structure/B14632614.png)
